molecular formula C7H6N4 B188559 Pyrido[2,3-b]pyrazin-6-amine CAS No. 65257-68-3

Pyrido[2,3-b]pyrazin-6-amine

Cat. No. B188559
CAS RN: 65257-68-3
M. Wt: 146.15 g/mol
InChI Key: POUPCZFBDRVLNE-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-6-amine is a chemical compound with the molecular formula C7H6N4 . It has been identified as a component in a novel class of imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives, which have been discovered as CDK4/6 inhibitors . These inhibitors are considered an attractive therapeutic target for the treatment of cancer .


Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazin-6-amine involves multicomponent reactions . The resulting heterocyclic compound is referred to as compound 4–7 in a yield of 82–89% . The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR) .


Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazin-6-amine consists of a pyridine ring fused with a pyrazine ring . The InChI string for this compound is InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) .


Physical And Chemical Properties Analysis

Pyrido[2,3-b]pyrazin-6-amine has a molecular weight of 146.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 146.059246208 g/mol . The topological polar surface area is 64.7 Ų .

Scientific Research Applications

Electrochemical DNA Sensing

  • Summary of Application : Pyrido[2,3-b]pyrazin-6-amine derivatives have been used in the development of electrochemical DNA sensors . These sensors use DNA as a recognition element to detect specific molecules or analytes in a sample .
  • Methods of Application : The sensor is typically made of conductive material that is coated with a layer of DNA or other biomolecules . When the DNA in the sample encounters the sensor, it can bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor .
  • Results or Outcomes : This change can be measured and used to determine the presence or concentration of the DNA in the sample .

Nonlinear Optical (NLO) Properties

  • Summary of Application : Pyrido[2,3-b]pyrazin-6-amine derivatives have been found to exhibit remarkable nonlinear optical (NLO) properties .
  • Methods of Application : Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished .
  • Results or Outcomes : Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response . The highest average polarizability, first and second hyper-polarizabilities values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

Antimicrobial Activity

  • Summary of Application : Some newly synthesized compounds of Pyrido[2,3-b]pyrazin-6-amine have been tested for their antimicrobial activity .
  • Methods of Application : The in vitro antimicrobial activity of some of the newly synthesized compounds was examined .
  • Results or Outcomes : All the tested compounds proved to be active as antibacterial and antifungal agents .

Antioxidant Activity

  • Summary of Application : Pyrido[2,3-b]pyrazin-6-amine derivatives have been used for the first time in in vitro antioxidant activity .
  • Methods of Application : The antioxidant activity of these compounds was tested in vitro .
  • Results or Outcomes : The compounds showed promising antioxidant activity .

Antiurease Activity

  • Summary of Application : Pyrido[2,3-b]pyrazin-6-amine derivatives have been used for the first time in antiurease activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide .
  • Methods of Application : The antiurease activity of these compounds was tested .
  • Results or Outcomes : The compounds showed promising antiurease activity .

OLEDs

  • Summary of Application : Pyrido[2,3-b]pyrazin-6-amine-based full-color fluorescent materials have been used for high-performance OLEDs .
  • Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) was designed and synthesized . Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
  • Results or Outcomes : Two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Anticancer Activity

  • Summary of Application : Pyrido[2,3-b]pyrazin-6-amine derivatives have been used for the first time in anticancer activity .
  • Methods of Application : The anticancer activity of these compounds was tested in vitro .
  • Results or Outcomes : The compounds showed promising anticancer activity .

Anti-inflammatory Activity

  • Summary of Application : Pyrido[2,3-b]pyrazin-6-amine derivatives have been used for the first time in anti-inflammatory activity .
  • Methods of Application : The anti-inflammatory activity of these compounds was tested in vitro .
  • Results or Outcomes : The compounds showed promising anti-inflammatory activity .

Antiviral Activity

  • Summary of Application : Pyrido[2,3-b]pyrazin-6-amine derivatives have been used for the first time in antiviral activity .
  • Methods of Application : The antiviral activity of these compounds was tested in vitro .
  • Results or Outcomes : The compounds showed promising antiviral activity .

Future Directions

Pyrido[2,3-b]pyrazin-6-amine and its derivatives have shown potential in various therapeutic applications, particularly as inhibitors of CDK4/6 for cancer treatment . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

pyrido[2,3-b]pyrazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUPCZFBDRVLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289179
Record name pyrido[2,3-b]pyrazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazin-6-amine

CAS RN

65257-68-3
Record name 65257-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrido[2,3-b]pyrazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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